![molecular formula C16H16O3 B2391828 3-Aliloxi-7,8,9,10-tetrahidro-benzo[c]croman-6-ona CAS No. 25982-28-9](/img/structure/B2391828.png)
3-Aliloxi-7,8,9,10-tetrahidro-benzo[c]croman-6-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is a chemical compound with the molecular formula C16H16O3.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
Target of Action
The primary target of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that breaks down the secondary messenger molecules cAMP and cGMP, which play crucial roles in transmitting signals within cells and are involved in a wide variety of physiological responses.
Mode of Action
3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to an increase in their levels within the cell. The elevated levels of these secondary messengers can then amplify the response to a variety of cellular signals.
Biochemical Pathways
The inhibition of PDE2 affects multiple biochemical pathways due to the widespread role of cAMP and cGMP in cellular signaling. These pathways include those involved in inflammation, smooth muscle relaxation, platelet aggregation, and the regulation of ion channels .
Pharmacokinetics
It is known that the compound is a derivative of ellagic acid (ea), which has poor oral bioavailability
Result of Action
The inhibition of PDE2 by 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one leads to an increase in the levels of cAMP and cGMP within the cell. This can amplify the response to various cellular signals, potentially leading to a variety of effects depending on the specific cell type and the signals involved .
Action Environment
The action of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its target. Additionally, the presence of other compounds can potentially affect its action, either by competing for the same target or by affecting the same signaling pathways .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one are not fully understood yet. It is known that it is a derivative of urolithins, which are intestinal metabolites of Ellagic acid (EA) . Urolithins have various biological activities including cardiovascular protection, anti-inflammatory activity, anticancer properties, antidiabetic activity, antiaging properties and more .
Metabolic Pathways
The metabolic pathways of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one are not well understood. As a derivative of urolithins, it may be involved in similar metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group .
Industrial Production Methods
Industrial production of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
- 1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
Compared to similar compounds, 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development .
Propiedades
IUPAC Name |
3-prop-2-enoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h2,7-8,10H,1,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLLFCSZBTXSTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

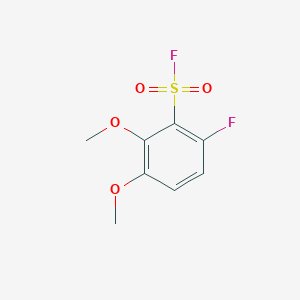
![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)
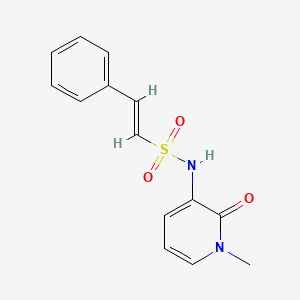

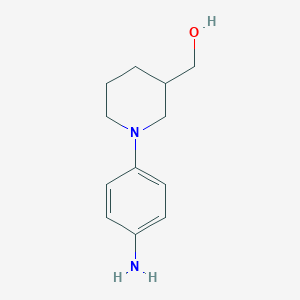

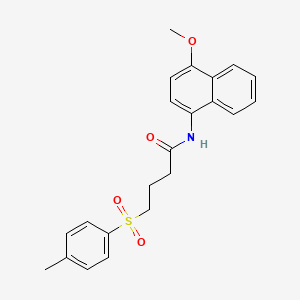
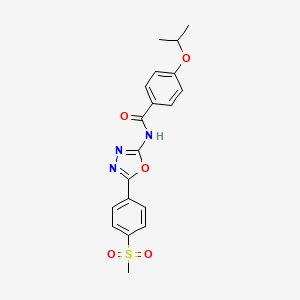
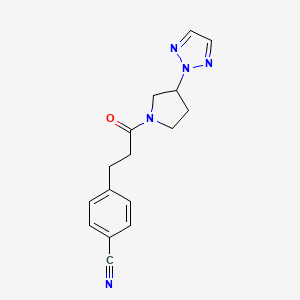
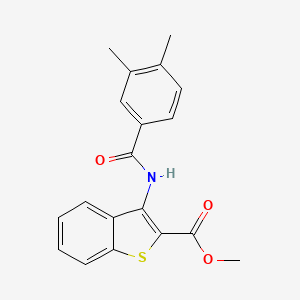
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)
![3-(BENZENESULFONYL)-N-(2,3-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2391766.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)
